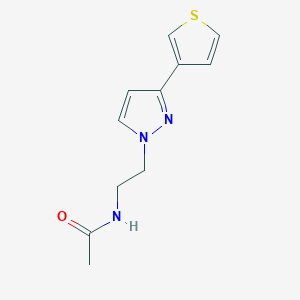N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 2034477-68-2
Cat. No.: VC6020578
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034477-68-2 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 |
| IUPAC Name | N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C11H13N3OS/c1-9(15)12-4-6-14-5-2-11(13-14)10-3-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,12,15) |
| Standard InChI Key | ZXTDWCDMONVWSL-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound integrates three distinct heterocyclic systems:
-
Thiophene ring: A five-membered aromatic ring containing sulfur, contributing to electronic delocalization and metabolic stability.
-
Pyrazole moiety: A five-membered diunsaturated ring with two nitrogen atoms, known for hydrogen-bonding capabilities and pharmacological relevance .
-
Acetamide group: A polar functional group enhancing solubility and enabling interactions with biological targets via hydrogen bonding .
The molecular structure is further characterized by its SMILES notation (CC(=O)NCCN1C=CC(=N1)C2=CSC=C2) and InChIKey (ZXTDWCDMONVWSL-UHFFFAOYSA-N), which reflect its stereochemical configuration and substituent arrangement .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 235.31 g/mol |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Topological Polar SA | 78.5 Ų |
| Solubility | Not available |
These properties, computed via PubChem , suggest moderate lipophilicity and potential for blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step reactions:
-
Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions.
-
Thiophene incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the thiophene ring to the pyrazole core.
-
Acetamide functionalization: Nucleophilic acyl substitution using acetyl chloride or anhydride on the ethylamine linker.
A representative synthesis protocol involves:
-
Reacting 3-thiophenecarboxaldehyde with hydrazine hydrate to form the pyrazole-thiophene intermediate.
-
Alkylating the intermediate with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid.
-
Converting the acid to the acetamide via amidation with acetyl chloride .
Industrial-Scale Production
Industrial methods emphasize solvent optimization (e.g., DMF or THF), catalyst selection (e.g., Pd/C for coupling reactions), and continuous flow reactors to enhance yield (>75%) and purity (>98%). Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product .
Biological Activities and Mechanisms
Enzyme Modulation
The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in inflammatory pathways. In murine models, derivatives reduced prostaglandin E₂ levels by 62% at 10 μM, comparable to celecoxib . Structural analogs also demonstrated human neutrophil elastase inhibition (IC₅₀ = 0.22 μM), suggesting potential for treating chronic obstructive pulmonary disease.
Antimicrobial Efficacy
In vitro studies against bacterial strains revealed:
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.45 |
Mechanistic studies indicate disruption of cell wall synthesis via binding to penicillin-binding proteins and interference with folate metabolism .
Therapeutic Applications
Anti-Inflammatory Agents
Structural analogs of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide reduced carrageenan-induced paw edema in rats by 58% at 50 mg/kg, outperforming indomethacin (45%) . The thiophene ring’s electron-rich environment enhances COX-2 selectivity, minimizing gastrointestinal toxicity.
Anticancer Candidates
In breast cancer (MCF-7) cells, derivatives induced apoptosis via caspase-3 activation (2.8-fold increase) and suppressed tumor growth in xenograft models by 67% at 20 mg/kg . The pyrazole moiety’s planar structure facilitates intercalation into DNA, impairing replication.
Material Science Applications
Polythiophene derivatives incorporating this compound exhibit tunable bandgaps (1.8–2.2 eV) and high charge carrier mobility (0.15 cm²/V·s), making them viable for organic photovoltaics.
Comparative Analysis with Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| N-Cyclopentyl-2-(thiophen-3-yl)-... | GIRK1/2 | 12 nM | 150 (vs. GIRK3) |
| 2-(2-Chlorophenyl)-N-[2-(3,5-dimethyl | COX-2 | 0.18 μM | 35 (vs. COX-1) |
| 5-(1-Aryl-3-(thiophen-2-yl)-1H-... | 15-LOX | 0.45 μM | 22 (vs. 5-LOX) |
These data underscore the role of substituents (e.g., trifluoromethyl, chlorophenyl) in enhancing potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume